2-(3,3-Dimethyloxan-4-yl)acetic acid
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Overview
Description
2-(3,3-Dimethyloxan-4-yl)acetic acid, also known as Dimethyloxalylglycine (DMOG), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a cell-permeable prolyl hydroxylase inhibitor that can stabilize hypoxia-inducible factor (HIF), which plays a crucial role in cellular adaptation to hypoxia.
Mechanism of Action
DMOG acts as a competitive inhibitor of prolyl hydroxylase, which is responsible for the degradation of HIF under normoxic conditions. By inhibiting prolyl hydroxylase, DMOG can stabilize HIF and promote its transcriptional activity, leading to increased expression of genes involved in cellular adaptation to hypoxia.
Biochemical and Physiological Effects:
DMOG has been shown to have a range of biochemical and physiological effects, including increased angiogenesis, cell survival, and glucose metabolism under hypoxic conditions. It has also been shown to have anti-inflammatory and anti-apoptotic effects, which may have therapeutic implications in various diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DMOG in lab experiments is its ability to induce HIF stabilization in a controlled manner, allowing for the study of cellular adaptation to hypoxia in a controlled environment. However, one limitation of using DMOG is that it can have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on DMOG, including:
1. Investigating its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
2. Studying its off-target effects and potential interactions with other cellular pathways.
3. Developing more specific and potent prolyl hydroxylase inhibitors for therapeutic use.
4. Exploring the role of HIF stabilization in cellular adaptation to other stressors, such as oxidative stress and nutrient deprivation.
In conclusion, DMOG is a promising chemical compound with potential therapeutic applications in various fields of research. Its ability to induce HIF stabilization has been extensively studied, and it may have implications for the treatment of various diseases. However, further research is needed to fully understand its mechanisms of action and potential limitations.
Synthesis Methods
DMOG can be synthesized through a reaction between ethyl oxalyl chloride and 2,2-dimethyl-1,3-dioxane-4-methanol in the presence of triethylamine. The resulting compound is then hydrolyzed to yield DMOG.
Scientific Research Applications
DMOG has been extensively studied for its potential therapeutic applications in various fields of research, including cancer, neurodegenerative diseases, and cardiovascular diseases. It has been shown to induce HIF stabilization, which can promote angiogenesis, cell survival, and glucose metabolism under hypoxic conditions.
properties
IUPAC Name |
2-(3,3-dimethyloxan-4-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-9(2)6-12-4-3-7(9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMYEZKCZKTQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCC1CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Dimethyloxan-4-yl)acetic acid |
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